molecular formula C11H19N3O B3225377 4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one CAS No. 1248324-24-4

4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one

Cat. No. B3225377
CAS RN: 1248324-24-4
M. Wt: 209.29
InChI Key: APQOOJSYNFLVKA-UHFFFAOYSA-N
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Description

4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one is a chemical compound with the molecular formula C11H19N3O . It has a molecular weight of 209.29 . The CAS number for this compound is 1248324-24-4 .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one consists of a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and a cyclohexyl group attached to one of the carbon atoms of the ring . The ring also contains a carbonyl (C=O) and two methyl (CH3) groups .


Physical And Chemical Properties Analysis

The boiling point of 4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one is predicted to be 306.8±45.0 °C . Its density is predicted to be 1.135±0.06 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 6.16±0.70 .

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

Specific safety and hazard information for 4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one is not available in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for the use and study of 4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one are not specified in the sources I found. Given its structural features, it could potentially be explored for various applications in medicinal chemistry, organic synthesis, and materials science .

properties

IUPAC Name

4-amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h9H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQOOJSYNFLVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Synthesis routes and methods

Procedure details

To 2-cyclohexyl-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one (415 g, 1.73 mol) in MeOH (4500 ml) and THF (4500 ml) was added 10% Pd/C (70 g) and the reaction mixture was hydrogenated at 0.1 bar and RT for 57.5 hrs. The resulting mixture was filtered through a pressure strainer and washed with methanol (1×1 L) and THF (2×1 L). The filtrate was concentrated under reduced pressure to give a dark red oil. The oil was dissolved immediately in TBME (4 L), concentrated under reduced pressure to ca. 2 L and seeded (100 mg). The suspension was stirred for 2 hrs at RT and cooled in an ice bath for 1 hr. The solid was collected by filtration and washed with ice cold TBME in portionwise until the filtrate was colourless and dried under vacuum to give the title compound as yellow/pale orange crystals.
Name
2-cyclohexyl-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one
Quantity
415 g
Type
reactant
Reaction Step One
Name
Quantity
4500 mL
Type
solvent
Reaction Step One
Name
Quantity
4500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
catalyst
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Reactant of Route 2
4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Reactant of Route 3
4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Reactant of Route 4
4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Reactant of Route 5
4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Reactant of Route 6
4-Amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one

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